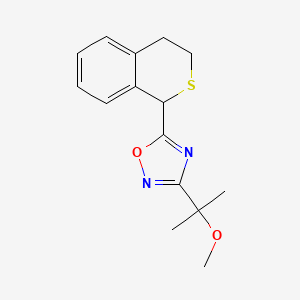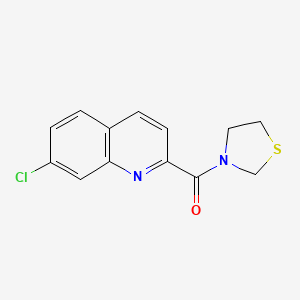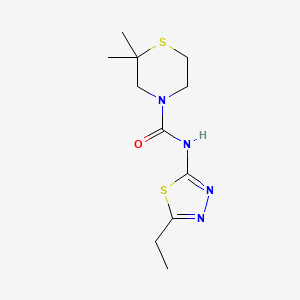
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one is a chemical compound that is widely used in scientific research. It is a synthetic compound that was first synthesized in the laboratory and has since been used in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one involves the inhibition of MAO-A, which is responsible for the breakdown of neurotransmitters in the brain. MAO-A is an enzyme that is located in the outer membrane of mitochondria and is involved in the metabolism of monoamine neurotransmitters. By inhibiting MAO-A, this compound increases the levels of neurotransmitters in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to inhibit MAO-A. The inhibition of MAO-A leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have various effects on mood, behavior, and cognition. This compound has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one in lab experiments include its potency and selectivity as an MAO-A inhibitor, its synthetic availability, and its ability to modulate neurotransmitter levels in the brain. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one. One area of research is the development of more potent and selective MAO-A inhibitors for use in treating various neuropsychiatric disorders. Another area of research is the exploration of the biochemical and physiological effects of this compound on different neurotransmitter systems and brain regions. Additionally, there is a need for further studies on the toxicity and safety of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one is a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 6,8-dichloro-3,4-dihydro-isoquinoline with 3-methoxypropan-1-ol in the presence of a base to form the intermediate product. This intermediate product is then treated with a reducing agent to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one has been used in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It is a potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO-A by this compound leads to an increase in the levels of these neurotransmitters in the brain, which can have various physiological and biochemical effects.
Propiedades
IUPAC Name |
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-18-5-3-13(17)16-4-2-9-6-10(14)7-12(15)11(9)8-16/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIWAZJMXOYZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC2=C(C1)C(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)

![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)





![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
